[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis.
Brand Name:
Vulcanchem
CAS No.:
1379604-66-6
VCID:
VC0120734
InChI:
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3
SMILES:
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO
Molecular Formula:
C21H23NO3
Molecular Weight:
337.4 g/mol
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
CAS No.: 1379604-66-6
Cat. No.: VC0120734
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4. A similar JWH metabolite has been detected in human urine following JWH smoking. This metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis. |
|---|---|
| CAS No. | 1379604-66-6 |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
| Standard InChI Key | NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
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